molecular formula C24H40O5 B227770 3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid CAS No. 10322-18-6

3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Cat. No. B227770
CAS RN: 10322-18-6
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-NSYKHXCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, also known as UDCA, is a bile acid that is naturally produced in the liver. It has been extensively studied for its potential therapeutic effects in various diseases, including liver diseases, diabetes, and inflammatory bowel disease. UDCA has also been used in laboratory experiments to investigate its mechanism of action and potential applications.

Scientific Research Applications

Bile Acid Metabolism and Identification

  • Researchers have identified various bile acids, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, in studies related to bile acid metabolism and excretion patterns in cholestasis. The identification of these bile acids provides insights into the pathways of bile acid metabolism and their role in physiological processes (Summerfield, Billing, & Shackleton, 1976).

Structural Analysis and Crystallography

  • The crystal structures of various oxo-cholic acids, including derivatives of 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, have been studied. These studies provide detailed insights into their molecular structures, hydrogen bonding patterns, and the formation of different packing motifs in the crystals. This structural information is crucial for understanding the physical properties and interactions of these bile acids (Bertolasi et al., 2005).

Biochemical Synthesis and Modification

  • The chemical synthesis of CoA esters of 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid has been explored for studying beta-oxidation in bile acid biosynthesis. These synthetic approaches are significant for understanding the biochemical pathways involved in bile acid formation and metabolism (Kurosawa et al., 2001).

Bile Acid Derivatives in Biological Systems

  • Studies on bile salts in germ-free animals have identified various bile acids, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid. These studies provide valuable information about the presence and function of primary bile acids in different animal species, contributing to our understanding of evolutionary and biochemical aspects of bile acids (Haslewood, 1971).

Electrochemical Oxidation Studies

  • The anodic electrochemical oxidation of cholic acid and its derivatives, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, has been studied. These studies provide insights into the regioselectivity of oxidation and the formation of various oxo derivatives, which are crucial for understanding the chemical properties and reactions of these bile acids (Medici et al., 2001).

Hydrogen Bond Network Prediction

  • The prediction of hydrogen bond networks in crystals of cholic acid derivatives, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, has been accomplished through the resolution of crystal structures. These predictions are essential for understanding the molecular interactions and stability of these compounds (Jover et al., 2004).

Biocatalysis and Chemical Library Development

  • A combinatorial biocatalysis approach has been used to prepare a library of bile acid derivatives from 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid methyl ester. This approach is significant for generating diverse modifications of bile acids, facilitating the exploration of their biological activities and potential therapeutic applications (Secundo et al., 2003).

Identification of Novel Bile Acids

  • Studies have identified novel bile acids in various species, including derivatives of 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid. These findings expand our understanding of the diversity and biological significance of bile acids across different organisms (Kakiyama et al., 2006).

properties

CAS RN

10322-18-6

Product Name

3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-NSYKHXCCSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

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